trans-Resorcylide
Description
Overview of Resorcylic Acid Lactones (RALs) as a Class of Natural Products
Resorcylic acid lactones (RALs) are a class of polyketide natural products synthesized by various fungi. nih.govresearchgate.net Their defining structural feature is a macrocyclic lactone ring fused to a β-resorcylic acid moiety, which is typically a 2,4-dihydroxybenzoic acid. researchgate.netresearchgate.net These compounds are known for their structural diversity, with variations in the size of the macrolactone ring and the functional groups attached. researchgate.net RALs have garnered significant attention due to their wide range of biological activities, which include antifungal, cytotoxic, antimalarial, antiviral, and enzyme-inhibiting properties. researchgate.netresearchgate.net
The biosynthesis of RALs is a complex process involving pairs of collaborating iterative polyketide synthases (iPKSs). acs.orgacs.org This biosynthetic pathway contributes to the structural variety observed within this family of natural products. acs.orgnih.gov Researchers have been actively exploring the chemistry and biology of these macrolactones, leading to a deeper understanding of their potential applications. researchgate.net
Historical Context of trans-Resorcylide Discovery and Early Research
This compound, along with its isomer cis-resorcylide, was first reported by Barrow and his colleagues. researchgate.net These compounds were initially isolated from fungi of the Penicillium species. researchgate.net Subsequent isolations were made from other fungal genera, including Pyrenophora teres and Acremonium zeae. nih.govresearchgate.net Early research on this compound identified it as a plant growth inhibitor, with the trans-isomer showing significantly stronger inhibitory activity than the cis-isomer. researchgate.netnih.gov
The first total synthesis of both trans- and cis-resorcylide was accomplished by Couladouros and his team in 2004, a significant milestone that opened up new avenues for studying these molecules. nih.govacs.org Later, in 2007, a formal synthesis of this compound was reported by Miller and Mennen. nih.govacs.org These synthetic achievements have been crucial for confirming the structure of the natural product and for enabling more detailed biological investigations.
Structural Characteristics within the Benzenediol Lactone (BDL) Family
This compound belongs to the broader family of benzenediol lactones (BDLs), which are characterized by a 1,3-benzenediol moiety fused to a macrocyclic lactone ring. researchgate.netpnas.org Within the BDL family, there are two main subgroups: the resorcylic acid lactones (RALs) and the dihydroxyphenylacetic acid lactones (DALs), distinguished by the connectivity of the benzene (B151609) ring to the lactone. researchgate.net this compound is classified as a 12-membered resorcylic acid lactone (RAL₁₂), indicating a 12-membered macrocycle. nih.govpnas.org
The biosynthesis of BDLs involves two sequentially acting iterative polyketide synthases (iPKSs), a highly reducing iPKS (hrPKS) and a non-reducing iPKS (nrPKS). acs.org The hrPKS produces a reduced linear polyketide that is then transferred to the nrPKS for further chain elongation and cyclization to form the characteristic macrolactone. acs.org
Significance in Chemical Biology and Natural Product Chemistry
The unique structure and biological activity of this compound make it a significant molecule in the fields of chemical biology and natural product chemistry. As a plant growth inhibitor, it serves as a valuable tool for studying plant biological processes. nih.gov The total synthesis of this compound and its analogs has not only provided access to these compounds for biological evaluation but has also spurred the development of new synthetic methodologies. nih.gov
Furthermore, the study of the biosynthesis of this compound and other BDLs provides insights into the fascinating enzymatic machinery that fungi use to create complex and diverse molecules. acs.orgnih.gov The heterologous expression of the biosynthetic genes in organisms like Saccharomyces cerevisiae has enabled researchers to produce these compounds in a controlled environment, facilitating the study of their biosynthesis and the generation of novel, "unnatural" natural products with potentially new biological activities. nih.govresearchgate.net This work highlights the potential of combining synthetic biology and natural product chemistry to expand the chemical space of bioactive molecules.
| Feature | Description |
| Compound Name | This compound |
| Chemical Class | Resorcylic Acid Lactone (RAL) |
| Family | Benzenediol Lactone (BDL) |
| Sub-Class | 12-membered RAL (RAL₁₂) |
| Natural Sources | Penicillium sp., Pyrenophora teres, Acremonium zeae |
| Key Biological Activity | Plant growth inhibition |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
(4S,8E)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),8,13,15-tetraene-2,10-dione |
InChI |
InChI=1S/C16H18O5/c1-10-5-3-2-4-6-12(17)7-11-8-13(18)9-14(19)15(11)16(20)21-10/h4,6,8-10,18-19H,2-3,5,7H2,1H3/b6-4+/t10-/m0/s1 |
InChI Key |
SQDQKWGNEXFXDZ-RWCYGVJQSA-N |
Isomeric SMILES |
C[C@H]1CCC/C=C/C(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC=CC(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Synonyms |
trans-resorcylide |
Origin of Product |
United States |
Occurrence and Isolation of Trans Resorcylide
Fungal Bioprospecting and Isolation Sources
Trans-Resorcylide, along with its cis-isomer, has been isolated independently from several fungal genera. researchgate.netnih.govaua.gr These fungi often exist as pathogens or endophytes in various plant species.
Various species within the genus Penicillium are known producers of this compound. researchgate.netnih.govaua.grmobt3ath.com It is often isolated alongside its isomer, cis-Resorcylide, from these fungi. nih.govaua.grmdpi.com For example, a new macrocyclic lactone, this compound, was reported from a Penicillium species. scribd.com More specifically, genomic analysis suggests that Penicillium chrysogenum isolated from deep subseafloor sediments possesses the metabolic pathways to produce this compound. nih.gov
Pyrenophora teres, a plant pathogen that causes net blotch disease in barley, is another documented source of this compound. researchgate.netmobt3ath.comacs.orgapsnet.org The fungus, in its anamorphic stage known as Drechslera teres, produces various metabolites, including this phytotoxic compound. mobt3ath.comapsnet.orgasm.org The production of such phytotoxins can be associated with the symptoms observed on infected plants. agriculturejournals.cz
The endophytic fungus Acremonium zeae has been identified as a producer of resorcylic acid lactones, including this compound. researchgate.netacs.orgmobt3ath.comresearchgate.net This fungus colonizes the inner tissues of maize, and investigations into its secondary metabolites led to the isolation of several RAL-type compounds. mobt3ath.comacs.orgmobt3ath.com Studies involving the heterologous expression of genes from A. zeae (strain NRRL 45893) in Saccharomyces cerevisiae successfully reconstituted the production of this compound, confirming the genetic basis for its synthesis. acs.orgacs.org
Recent taxonomic updates have led to the reclassification of some Acremonium zeae isolates as Sarocladium zeae. acs.orgresearchgate.netmdpi.com Therefore, Sarocladium zeae is also recognized as a source of this compound. secondarymetabolites.orgsecondarymetabolites.orguni-frankfurt.de Genomic analysis and biosynthetic studies have identified the gene clusters responsible for producing this compound in this species. acs.orgsecondarymetabolites.orguni-frankfurt.de
| Fungal Genus/Species | Common Association | Reference |
|---|---|---|
| Penicillium species (e.g., P. chrysogenum) | Widespread, including marine sediments | researchgate.netnih.govaua.grnih.gov |
| Pyrenophora teres | Pathogen of barley | researchgate.netmobt3ath.comacs.org |
| Acremonium zeae (now also Sarocladium zeae) | Endophyte of maize | researchgate.netacs.orgmobt3ath.com |
| Sarocladium zeae | Endophyte of maize | mdpi.comsecondarymetabolites.orguni-frankfurt.de |
Methodologies for Isolation from Fungal Cultures
The isolation of this compound from fungal cultures involves a multi-step process that begins with cultivation and ends with purification.
Fungal Cultivation : The source fungus, such as Acremonium zeae, is first cultivated on a suitable medium, like PDA (Potato Dextrose Agar) or in liquid fermentation broths, to produce a sufficient biomass and encourage the synthesis of secondary metabolites. mobt3ath.com For larger scale production, fermentation in liquid culture is common. acs.orgpnas.org
Extraction : The fungal biomass and/or the culture filtrate are extracted using an organic solvent, typically ethyl acetate (B1210297) (EtOAc). mobt3ath.com This step transfers the desired metabolites from the aqueous culture medium and fungal cells into the organic phase.
Fractionation and Purification : The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. A common approach involves solvent partitioning, followed by column chromatography. mobt3ath.com Reversed-phase High-Performance Liquid Chromatography (HPLC) is a standard method for the fine purification of polyketides like this compound from the fractionated extracts. pnas.org
A typical isolation procedure might involve combining ethyl acetate extracts, concentrating them, and then purifying the residue through repeated chromatographic separations to yield the pure compound. mobt3ath.com
Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural characterization of this compound rely on a combination of modern spectroscopic methods. mobt3ath.compnas.org
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. mdpi.com This provides the molecular formula, which is a critical first step in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the detailed molecular structure. mobt3ath.com
1D NMR : ¹H (proton) and ¹³C (carbon) NMR spectra reveal the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical environments. mdpi.com
2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. mdpi.com These experiments allow for the complete assembly of the carbon skeleton and the placement of functional groups, confirming the structure of the this compound macrocycle.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. taylorandfrancis.comcreative-proteomics.com This technique is essential for determining the absolute configuration or stereochemistry of chiral centers within the molecule. mdpi.com The experimental CD spectrum of the isolated natural product is compared with calculated spectra or known standards to assign the correct stereochemistry. mdpi.com The optical rotation, measured by a polarimeter, also provides information on the compound's chirality. pnas.org
| Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| Mass Spectrometry (MS/HRMS) | Determine Molecular Formula | Precise mass and elemental composition. | mdpi.com |
| 1D NMR (¹H, ¹³C) | Identify atom types and environments | Chemical shifts, integration, and coupling constants. | mobt3ath.commdpi.com |
| 2D NMR (COSY, HMBC, etc.) | Establish molecular connectivity | Bonding relationships between atoms (H-H, C-H). | mdpi.com |
| Circular Dichroism (CD) | Determine absolute stereochemistry | Information on the 3D arrangement of atoms at chiral centers. | pnas.orgmdpi.com |
Biosynthesis of Trans Resorcylide
Polyketide Biosynthetic Pathways
Role of Iterative Polyketide Synthases (iPKSs)
The biosynthesis of trans-resorcylide is initiated by the coordinated action of two distinct iPKSs. acs.orgacs.org This enzymatic pair works in a sequential fashion to assemble the final molecule. researchgate.net The first enzyme in the sequence is a highly reducing iPKS (hrPKS), which is responsible for creating a reduced linear polyketide intermediate. acs.orgresearchgate.net This intermediate is then transferred to a second, non-reducing iPKS (nrPKS) for the final stages of synthesis. researchgate.net This "division of labor" is a key characteristic of the biosynthesis of many benzenediol lactones. acs.org In the case of this compound, this involves a "4 + 4 split," where the hrPKS incorporates four malonate-derived units, and the nrPKS adds another four. acs.org
Function of Highly Reducing iPKS (hrPKS) Subunits
The hrPKS subunit begins the biosynthetic process by assembling a variably reduced linear polyketide chain. acs.orgnih.gov In addition to the core domains for polyketide synthesis—ketoacyl synthase (KS), acyl transferase (AT), and acyl carrier protein (ACP)—the hrPKS contains a suite of reductive domains: ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). acs.orgnih.gov These domains are responsible for modifying the growing polyketide chain by reducing the β-keto groups to hydroxyls, double bonds, or fully saturated carbons, following a specific, programmed sequence. acs.orgnih.gov The final polyketide product from the hrPKS is then transferred to the partner nrPKS. acs.org
Function of Nonreducing iPKS (nrPKS) Subunits
The polyketide intermediate produced by the hrPKS is accepted by the starter unit:acyl carrier protein transacylase (SAT) domain of the nrPKS. acs.orgresearchgate.net The nrPKS then continues to elongate the chain with additional malonyl-CoA units, but without any of the reduction steps seen with the hrPKS. acs.orgresearchgate.net The product template (PT) domain of the nrPKS is crucial for the next step, catalyzing an aldol (B89426) condensation to form the characteristic resorcylic acid ring structure. nih.govresearchgate.net Finally, the thioesterase (TE) domain of the nrPKS releases the completed polyketide chain by forming the macrolactone ring, resulting in the final this compound molecule. acs.orgresearchgate.net
Identification and Characterization of Biosynthetic Gene Clusters (e.g., Sarocladium zeae BGC)
The genes responsible for this compound production are organized into a biosynthetic gene cluster (BGC). The BGC for this compound has been identified and sequenced from Sarocladium zeae (formerly Acremonium zeae). acs.orgnih.govu-tokyo.ac.jpsecondarymetabolites.orgplos.org This cluster, cataloged as BGC0001246, spans approximately 28.4 kilobases and contains the essential genes for the biosynthesis and regulation of this compound. acs.orgsecondarymetabolites.org
The core of the cluster is composed of the genes resS1 (AHV78252.1) and resS2 (AHV78253.1), which encode the hrPKS and nrPKS, respectively. secondarymetabolites.org In addition to these synthase genes, the cluster also contains regulatory and transport-related genes. Specifically, it includes two putative GAL4-like transcriptional regulators, resR1 (AHV78249.1) and resR2 (AHV78250.1), and a predicted major facilitator superfamily transporter, resE (AHV78251.1). acs.orgsecondarymetabolites.org
| Gene Name | Protein ID | Function |
| resR1 | AHV78249.1 | Transcriptional Regulator |
| resR2 | AHV78250.1 | Transcriptional Regulator |
| resE | AHV78251.1 | Transporter |
| resS1 | AHV78252.1 | Highly Reducing PKS (hrPKS) |
| resS2 | AHV78253.1 | Nonreducing PKS (nrPKS) |
Heterologous Expression Systems for Biosynthesis (e.g., Saccharomyces cerevisiae)
The yeast Saccharomyces cerevisiae has proven to be a valuable and widely used heterologous host for the production of this compound and other polyketides. acs.orgnih.govresearchgate.net By cloning the intron-less versions of the resS1 and resS2 genes from S. zeae into expression vectors, researchers have successfully reconstituted the biosynthesis of this compound in yeast. acs.org This approach provides a convenient platform for studying the biosynthetic pathway, confirming the function of the identified gene cluster, and producing the compound for further research. acs.orgnih.govresearchgate.net The heterologous expression in S. cerevisiae has also been instrumental in isolating and characterizing minor congeners of resorcylide, revealing the potential for "stuttering" by the iPKS enzymes. acs.orgnih.gov
Combinatorial Biosynthesis Approaches to Generate Analogues
The modular nature of the benzenediol lactone biosynthetic pathway, with its distinct hrPKS and nrPKS subunits, presents an opportunity for combinatorial biosynthesis. researchgate.net By shuffling the hrPKS and nrPKS subunits from different BDL pathways, researchers can generate novel, "unnatural" polyketide scaffolds. acs.orgresearchgate.net
Analysis of Biosynthetic Irregularities and Chemical Interconversions
The biosynthesis of this compound, while governed by a specific enzymatic pathway, is not without its deviations. Research, particularly through heterologous expression of the biosynthetic genes in hosts like Saccharomyces cerevisiae, has revealed both irregularities in the enzymatic assembly line and subsequent non-enzymatic chemical transformations. These phenomena contribute to the diversity of resorcylic acid lactones (RALs) and related compounds observed in nature.
Biosynthetic Irregularities: PKS "Stuttering" and Shunt Products
The primary biosynthetic pathway to this compound involves the collaboration of two iterative polyketide synthases (iPKSs): a highly reducing PKS (hrPKS), AzResS1, and a non-reducing PKS (nrPKS), AzResS2. acs.org This enzymatic duo typically assembles an octaketide intermediate (derived from eight malonyl-CoA units) that cyclizes to form the characteristic 12-membered macrolactone ring of this compound. acs.orgresearchgate.net However, deviations from this standard process can occur.
PKS "Stuttering": A notable irregularity is a phenomenon known as "stuttering," where the PKS enzymes incorporate an extra acetate (B1210297) unit (from malonyl-CoA) into the growing polyketide chain. acs.orgresearchgate.net In the this compound pathway, stuttering by the nrPKS (AzResS2) leads to the formation of a nonaketide (from nine malonyl-CoA units) instead of an octaketide. acs.org This results in the production of a 14-membered RAL homologue, a larger ring version of the intended product. acs.org This process highlights a degree of plasticity in the PKS machinery, which may be influenced by factors such as the cellular concentration of precursors like malonyl-CoA. researchgate.net
Formation of Shunt Products: Besides larger macrolactones, the biosynthetic pathway can also be diverted to produce other classes of compounds, known as shunt products. These arise when biosynthetic intermediates are released prematurely from the PKS or are processed by alternative enzymatic or non-enzymatic reactions. In the context of resorcylide biosynthesis, these can include:
Isocoumarins and Dihydroisocoumarins: These compounds can be formed when the polyketide intermediate undergoes an alternative cyclization. acs.orgnih.govkopri.re.kr For instance, instead of the macrolactone-forming reaction, the C9 enol can attack the thioester intermediate, leading to the formation of an α-pyrone. acs.org
Hydroxylated Derivatives: After the formation of this compound, further enzymatic modifications can occur. For example, time-course analysis of heterologous production shows that this compound is the main product initially, but over time, hydroxylated versions such as 11-hydroxyresorcylides can become dominant. acs.org
Research Findings from Heterologous Expression: The heterologous expression of the Acremonium zeae resorcylide biosynthetic gene cluster in Saccharomyces cerevisiae has been instrumental in identifying these irregularities. Studies have quantified the production of this compound and its congeners, providing insight into the frequency of these alternative biosynthetic events.
| Compound | Biosynthetic Origin | Isolated Yield (mg/L) | Reference |
|---|---|---|---|
| This compound | Primary Product (RAL12) | 8 | acs.org |
| Lasiodiplodin (B122564) | Related RAL12 | 10 | acs.org |
| Lasicicol | "Stutter" Product (RAL14) | 0.3 | acs.org |
| epi-Zearalane | "Stutter" Product (RAL14) | 0.1 | acs.org |
Chemical Interconversions: The Role of Isomerization
Beyond enzymatic diversity, the chemical structure of this compound allows for non-enzymatic transformations, primarily the isomerization to its more stable cis-isomer. jst.go.jp
Cis-Trans Isomerization: The defining structural feature that governs the stability of resorcylide isomers is an intramolecular hydrogen bond. jst.go.jp
cis-Resorcylide: In the cis configuration, the phenolic hydroxyl group and the lactone carbonyl group are positioned on the same side of the double bond, allowing for the formation of a strong, stabilizing hydrogen bond. jst.go.jp
This compound: The trans configuration places these groups on opposite sides, preventing this intramolecular interaction. jst.go.jp
This energetic difference makes the cis isomer the thermodynamically favored product. As a result, this compound is susceptible to isomerization. This conversion can occur spontaneously, particularly under conditions that facilitate bond rotation, such as heating or the presence of catalysts like iodine. jst.go.jpnih.gov The double bond in the α,β-unsaturated ketone system of this compound is markedly more reactive than that in the hydrogen-bond-stabilized cis isomer. jst.go.jp This interconversion is a critical factor, as it can alter the biological activity profile; for instance, this compound often exhibits stronger phytotoxicity than its cis counterpart. mobt3ath.com
The equilibrium between the isomers is dynamic and can be influenced by external factors. In synthetic chemistry, this phenomenon can be exploited; for example, controlling temperature and solvent choice during crystallization can allow for the selective isolation of the less soluble isomer from an equilibrium mixture. nih.gov
| Factor | Effect | Underlying Principle | Reference |
|---|---|---|---|
| Intramolecular H-Bonding | Stabilizes the cis isomer | The cis conformation allows for a strong hydrogen bond between the phenolic -OH and the lactone C=O, lowering its relative energy. | jst.go.jp |
| Heat | Promotes isomerization to the more stable cis form | Provides the activation energy needed to overcome the rotational barrier of the double bond, allowing the molecule to reach its thermodynamic equilibrium. | nih.gov |
| Catalysts (e.g., Iodine) | Accelerates the attainment of equilibrium | Lowers the activation energy for the isomerization process, allowing equilibrium between cis and trans forms to be reached more rapidly. | jst.go.jprsc.org |
| Solvent/Crystallization | Can be used to selectively isolate one isomer | Differences in solubility between the cis and trans isomers in a given solvent can be used to drive the equilibrium and precipitate the desired, less soluble isomer. | nih.gov |
Chemical Synthesis of Trans Resorcylide
Total Synthesis Strategies
The synthesis of trans-resorcylide, a member of the resorcylic acid lactone family, has been a subject of significant interest in the field of organic chemistry. nih.gov Researchers have devised several distinct strategies to assemble its 12-membered macrocycle fused to a β-resorcylate core. nih.gov These strategies primarily include ring-closing metathesis, palladium-catalyzed macrocyclizations, bio-inspired acyl-anion equivalent macrocyclizations, and the application of the Mitsunobu reaction in key steps.
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis has emerged as a powerful tool for the construction of the macrocyclic framework of resorcylides. The first total synthesis of both trans- and cis-resorcylide utilized an RCM strategy, highlighting the influence of intramolecular hydrogen bonding on the stereochemical outcome. aua.gracs.org
In this approach, the stereoselectivity of the macrocyclization is controlled by the conformation of the diene precursor. acs.org A diene precursor lacking an intramolecular hydrogen bond was designed for the synthesis of this compound. aua.gracs.org The synthesis commenced with the preparation of a benzoic acid which was then coupled with an appropriate alcohol to form the ester linkage. aua.gr This esterification was followed by a Stille carbonylative coupling to introduce the necessary vinyl group, yielding the diene precursor for the RCM reaction. aua.gracs.org
The crucial RCM step was accomplished using a second-generation Grubbs catalyst, which effectively catalyzed the formation of the 12-membered ring. aua.gracs.org The absence of the intramolecular hydrogen bond in the precursor favored the formation of the trans-double bond within the macrocycle. acs.org This strategy underscores the remarkable control that can be exerted over the stereochemistry of the RCM reaction by manipulating non-covalent interactions within the substrate.
Table 1: Key Steps in the RCM-based Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1 | Esterification | Benzoic acid derivative, alcohol, Danishefsky's protocol | Ester precursor | aua.gr |
| 2 | Stille Carbonylative Coupling | Ester precursor, vinyl stannane, CO, Pd(PPh₃)₄, P(2-furyl)₃ | Diene precursor | aua.gr |
Palladium-Catalyzed Macrocyclization Methods
Palladium-catalyzed reactions have provided an alternative and efficient pathway to the macrocyclic core of this compound. These methods often involve the formation of the macrocycle through a carbonylation reaction, where a carbon monoxide molecule is incorporated to form the lactone carbonyl group.
A notable total synthesis of this compound features a palladium-catalyzed macrocyclic Stille carbonylation as the key ring-forming step. nih.govpurdue.edunih.gov This approach is particularly interesting because it utilizes a precursor containing a cis-vinylstannane, yet yields the trans-enone product. nih.govpurdue.edu
The synthesis began with the construction of two key fragments: the aromatic portion and the side chain containing the cis-vinylstannane. purdue.edu These fragments were then coupled to form the linear precursor for the macrocyclization. The pivotal macrocyclic Stille carbonylation was carried out in the presence of a palladium catalyst, carbon monoxide, and various ligands. purdue.edupurdue.edu The reaction proceeds to furnish the 12-membered macrocycle with the desired trans configuration of the enone. nih.gov The proposed mechanism suggests that the initially formed cis-enone may isomerize to the more thermodynamically stable trans-isomer under the reaction conditions. purdue.edu
Table 2: Conditions for Macrocyclic Stille Carbonylation
| Catalyst | Ligand(s) | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | P(2-furyl)₃ | HMPA | 80 °C | 74% | aua.gr |
Beyond the Stille carbonylation, other palladium-catalyzed carbonylative cyclizations have been explored for the synthesis of macrolides. purdue.edu While not all have been specifically applied to this compound, they represent a broad class of reactions with the potential for such applications. These reactions often involve the coupling of an aryl or vinyl halide with an alcohol in the presence of carbon monoxide and a palladium catalyst to form a macrolactone. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.
Bio-Inspired Acyl-Anion Equivalent Macrocyclization
Inspired by proposed biosynthetic pathways, a novel macrocyclization strategy using an acyl-anion equivalent has been developed and applied to the synthesis of a precursor for this compound. rsc.orgnih.govresearchgate.net This method mimics a potential biological acyloin-type condensation. scribd.com
The key reaction involves the intramolecular cyclization of an α,ω-dialdehyde. nih.govresearchgate.net The success of this macrocyclization was found to be highly dependent on both the ring size and the choice of catalyst. nih.gov Thiazolium salts, which are common catalysts for such transformations, were found to be ineffective. nih.govresearchgate.net However, electron-deficient triazolium salts were successful in promoting the cyclization. nih.govresearchgate.net Notably, an N-pentafluorophenyl triazolium salt was particularly effective, allowing the reaction to proceed at room temperature. nih.govresearchgate.net This methodology provided a key intermediate that could be further elaborated to complete a formal synthesis of this compound. nih.govnih.gov
Application of Mitsunobu Reaction
The Mitsunobu reaction, a versatile method for converting alcohols to a variety of other functional groups with inversion of stereochemistry, has found application in the synthesis of this compound precursors. scribd.commdpi.comorganic-chemistry.org Specifically, it has been employed in the esterification step to couple the aromatic acid component with the aliphatic alcohol side chain. aua.gr
In one of the reported syntheses, a modified Mitsunobu protocol was necessary because the benzoic acid precursor was prone to forming an undesired phthalide (B148349) byproduct under standard conditions. aua.gr The use of Danishefsky's modified conditions successfully yielded the desired linear ester, which was a crucial intermediate for the subsequent Stille coupling and RCM steps. aua.gr It is also noteworthy that the hydroxyl group of cis-resorcylide, which is involved in a strong intramolecular hydrogen bond, was found to be unreactive under Mitsunobu conditions, further highlighting the impact of this non-covalent interaction. aua.gr
Formal Synthesis Approaches
A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. In the context of this compound, a notable formal synthesis was reported by Mennen and Miller, which cleverly employed an N-heterocyclic carbene (NHC)-mediated intramolecular benzoin (B196080) condensation to construct the macrocyclic core.
The synthesis commenced with the preparation of a linear dialdehyde (B1249045) precursor. This precursor was then subjected to macrocyclization using an electron-deficient triazolium salt as the NHC precatalyst. The NHC catalyst facilitates an umpolung of one aldehyde group, which then attacks the other aldehyde intramolecularly to form an acyloin. This key macrocyclization step proceeded in a 21% yield to afford the desired 12-membered ring as a mixture of diastereomers. Subsequent chemical manipulations, including deoxygenation and elimination, led to the formation of dibenzylated this compound, a known precursor to the natural product, thus completing the formal synthesis.
| Key Reaction | Catalyst | Yield | Outcome |
| Intramolecular Benzoin Condensation | N-heterocyclic carbene (from triazolium salt) | 21% | Mixture of diastereomers |
Stereoselective Synthesis Methodologies
Achieving stereocontrol over the C-C double bond within the macrocycle is a critical aspect of the total synthesis of this compound. Several research groups have developed elegant stereoselective methods to address this challenge.
The first total synthesis of both trans- and cis-Resorcylide was accomplished by Couladouros and coworkers, utilizing a Ring-Closing Metathesis (RCM) strategy. aua.gr A key innovation in their approach was the use of an intramolecular hydrogen bond to control the stereochemical outcome of the RCM reaction. For the synthesis of the trans isomer, a precursor was designed without the possibility of forming this hydrogen bond. aua.gr Subjecting this diene precursor to the second-generation Grubbs catalyst resulted in the exclusive formation of the trans-alkene in a relatively high yield. aua.gr
In a different approach, the research group of Mingji Dai developed a total synthesis featuring a palladium-catalyzed macrocyclic Stille carbonylation. nih.gov This innovative method involves the intramolecular coupling of a vinylstannane and a benzyl (B1604629) chloride under a carbon monoxide atmosphere. nih.gov Interestingly, the reaction proceeds with a surprising stereochemical outcome: a cis-vinylstannane precursor is converted into the trans-enone of the macrocycle. nih.gov The macrocyclization was achieved in a 36% yield using a catalytic system of Pd(PPh₃)₄ and P(2-furyl)₃. nih.gov
| Methodology | Key Reaction | Catalyst/Reagent | Yield of Macrocycle | Stereochemical Outcome |
| Couladouros et al. aua.gr | Ring-Closing Metathesis | Second-generation Grubbs catalyst | High | Solely trans-alkene |
| Dai et al. nih.gov | Macrocyclic Stille Carbonylation | Pd(PPh₃)₄, P(2-furyl)₃ | 36% | trans-enone from cis-vinylstannane |
Challenges and Innovations in Synthetic Methodology
The synthesis of this compound is fraught with challenges that have spurred significant innovation. A primary hurdle is the lability of the trans-double bond, which can readily isomerize to the thermodynamically more stable cis isomer, particularly during the final deprotection steps. aua.gr Couladouros and coworkers encountered this issue and devised a three-step protocol to remove the benzyl protecting groups from the phenolic hydroxyls without causing isomerization. aua.gr This highlights the critical need for mild reaction conditions in the end-game of the synthesis.
Another challenge lies in the efficient construction of the 12-membered macrocycle, a ring size that is often difficult to form due to entropic factors and transannular strain. The development of novel macrocyclization reactions beyond traditional methods like macrolactonization represents a significant area of innovation. The NHC-mediated benzoin condensation and the macrocyclic Stille carbonylation are prime examples of such advancements, providing new tools for the synthesis of medium-sized rings. nih.gov
Furthermore, the stereoselective formation of the trans-alkene is a non-trivial task. The hydrogen-bond-controlled RCM developed by Couladouros is a testament to how subtle conformational controls can be exploited to achieve high stereoselectivity. aua.gr Similarly, the unexpected stereochemical course of the Stille carbonylation in Dai's synthesis, while not fully understood, offers an intriguing and effective solution to this problem. nih.gov
Recent innovations also include the exploration of chemoenzymatic approaches for the synthesis of resorcylic acid lactones. Thioesterase domains from polyketide synthases have been shown to be promising catalysts for the macrocyclization step, offering a potentially more efficient and environmentally benign route to these complex molecules.
Biological Activities and Cellular/molecular Mechanisms Excluding Human Clinical Trial Data and Safety Profiles
Phytotoxic Activities
trans-Resorcylide demonstrates notable phytotoxicity, affecting the growth and development of various plant species.
Plant Growth Inhibition (e.g., Rice Seedling Root Elongation)
Research has established this compound as a plant growth inhibitor. mobt3ath.com Studies using seedling tests have shown that it exhibits phytotoxicity towards Chinese cabbage, lettuce, and rice at concentrations as low as 100 ppm. mdpi.comresearchgate.net Specifically, it has been shown to inhibit the root elongation of rice seedlings, with a reported IC₅₀ (half-maximal inhibitory concentration) of 50 ppm. mobt3ath.com This inhibitory action is also observed in leaf-puncture wound assays. nih.govacs.org
Comparative Phytotoxicity of trans- vs. cis-Resorcylide
When compared to its diastereomer, cis-Resorcylide, this compound exhibits significantly stronger phytotoxic effects. Multiple sources indicate that this compound is more than ten times more effective at inhibiting the root elongation of rice seedlings than cis-Resorcylide. mobt3ath.comresearchgate.net While both isomers show inhibitory activity against the root elongation of Chinese cabbage, lettuce, and rice seedlings, the trans- isomer is consistently reported as the more potent phytotoxin. mdpi.com
Cytotoxic Activities (in vitro, general cell lines)
In addition to its effects on plants, this compound has been shown to possess cytotoxic properties in various in vitro settings. mobt3ath.com It is reported to be cytotoxic against a wide range of cancer cell lines. nih.gov As a member of the resorcylic acid lactone (RAL) family, its cytotoxic potential aligns with the known anticancer activities of this group of compounds.
Antifungal Activities
This compound has demonstrated antifungal properties, particularly against the fungus Pyricularia oryzae, the causal agent of rice blast disease. mobt3ath.com This activity was identified using a paper disk assay.
Enzymatic Modulation and Protein Target Interactions
The biological activities of this compound are linked to its ability to interact with and modulate the function of specific proteins.
Inhibition of 15-Hydroxyprostaglandin Dehydrogenase
A key molecular target of this compound is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). mobt3ath.comnih.gov This enzyme is crucial for the catabolism of prostaglandins. nih.govacs.org this compound acts as a specific inhibitor of 15-PGDH with a reported IC₅₀ value of 35 μM. mobt3ath.com In contrast, its isomer, cis-resorcylide, does not inhibit this enzyme, highlighting a specific structure-activity relationship. mobt3ath.comnih.gov This inhibitory action on prostaglandin (B15479496) biosynthesis is a significant aspect of its molecular mechanism. acs.orgnih.gov
Data Tables
Table 1: Phytotoxic Activity of this compound
| Assay | Target Species | Effect | Concentration |
|---|---|---|---|
| Seedling Root Elongation | Rice | Inhibition (IC₅₀) | 50 ppm |
Table 2: Enzymatic Inhibition by this compound
| Enzyme | Activity | IC₅₀ |
|---|
Inhibition of Human Blood Coagulation Factor XIIIa
Resorcylides are recognized as inhibitors of human blood coagulation factor XIIIa (FXIIIa), a transglutaminase that plays a critical role in the final stage of blood clotting. nih.govacs.orgacs.org FXIIIa stabilizes fibrin (B1330869) clots by introducing cross-links, thus strengthening the clot and making it resistant to degradation. nih.govleicabiosystems.com
Research has specifically identified the related compound, cis-R-(−)-resorcylide, as an inhibitor of FXIIIa with a reported IC50 value of 5.7 µM. nih.govresearchgate.net This inhibition is selective, as the compound did not inhibit other coagulation enzymes such as thrombin, factor Xa, factor IXa, or factor VIIa at concentrations up to 100 μM. nih.gov By inhibiting FXIIIa, cis-R-(−)-resorcylide prevents the cross-linking of fibrin, leading to the formation of clots that are more susceptible to enzymatic breakdown by plasmin and urokinase. nih.gov While the general class of resorcylides is known for this activity, specific inhibitory concentration values for the trans isomer are not as prominently detailed in the reviewed literature. nih.govacs.orgacs.org
Mineralocorticoid Receptor Antagonism
This compound and its chemical relatives have been identified as antagonists of the mineralocorticoid receptor (MR). nih.govacs.orgacs.org The mineralocorticoid receptor is a nuclear receptor that is activated by hormones like aldosterone, playing a key role in regulating blood pressure and electrolyte balance. plos.org Antagonism of this receptor is a therapeutic strategy for conditions such as hypertension and heart failure. plos.org
The stereochemistry of the resorcylide molecule plays a crucial role in its potency as an MR antagonist. Research on a pair of geometric isomers revealed that the trans-analogue possessed a 30-fold higher binding affinity for the mineralocorticoid receptor than its cis counterpart, with the trans isomer exhibiting an IC50 of 727 nM. This significant difference in potency is attributed to the conformational effects on the macrolide ring, where the phenyl substituent is favored in an axial position.
Modulation of Heat Shock Response
The heat shock response (HSR) is a fundamental cellular defense mechanism that protects cells from damage caused by various stressors, such as elevated temperatures, oxidative stress, and exposure to certain chemicals. wikipedia.org This response involves the upregulation of heat shock proteins (HSPs), which function as molecular chaperones to refold denatured proteins and maintain protein homeostasis. plos.orgwikipedia.org
This compound has been noted for its heat shock response modulatory activities. researchgate.net This activity is shared by other structurally similar fungal polyketides. For instance, 10,11-dehydrocurvularin, which also possesses a resorcylic acid lactone framework, is a potent activator of the heat shock response. nih.gov This compound modulates the expression of key proteins in this pathway, such as Hsp90. nih.gov
Interactions with Heat Shock Protein 90 (Hsp90) (via related compounds like Radicicol)
A prominent member of the resorcylic acid lactone family, Radicicol (B1680498) (also known as Monorden), is a well-characterized and potent inhibitor of Heat Shock Protein 90 (Hsp90). medchemexpress.commdpi.comnih.govoup.com Hsp90 is a crucial molecular chaperone responsible for the proper folding, stability, and function of a large number of "client" proteins, many of which are critical signaling proteins involved in cell growth and survival. mdpi.comoup.com
Radicicol exerts its inhibitory effect by binding with high affinity to the N-terminal ATP/ADP-binding pocket of Hsp90. nih.govacs.org This binding action is competitive with ATP, and by occupying this site, Radicicol locks the chaperone in a conformation that prevents ATP hydrolysis, an essential step in the Hsp90 chaperone cycle. mdpi.comnih.gov This disruption of Hsp90 function leads to the misfolding, destabilization, and subsequent degradation of its client proteins via the proteasome. medchemexpress.com The resorcinol (B1680541) moiety of Radicicol is understood to be critical for this inhibition, mimicking the adenine (B156593) ring of ATP. mdpi.com Radicicol is considered a prototype for a class of Hsp90 inhibitors, distinct from other classes like the benzoquinone ansamycins. oup.com
Influence of Stereochemistry on Biological Potency
The three-dimensional arrangement of atoms, or stereochemistry, within the resorcylide structure has a profound impact on its biological activity and potency. nih.govnumberanalytics.commichberk.commhmedical.com This principle is clearly demonstrated in the differential activities observed between the cis and trans isomers of resorcylide and its analogues.
A striking example is the mineralocorticoid receptor (MR) antagonism, where the trans isomer of a resorcylide analogue was found to be 30 times more potent than the corresponding cis isomer. This highlights the high degree of stereospecificity required for effective binding to the receptor's ligand-binding pocket.
Table of Biological Activities
| Compound | Target | Activity | Value (IC50) | Reference |
|---|---|---|---|---|
| cis-R-(−)-Resorcylide | Human Blood Coagulation Factor XIIIa | Inhibition | 5.7 µM | nih.govresearchgate.net |
| This compound Analogue | Mineralocorticoid Receptor | Antagonism (Binding Affinity) | 727 nM | |
| Radicicol | Hsp90 | Inhibition | < 1 µM | medchemexpress.com |
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophoric Elements in trans-Resorcylide
This compound belongs to the resorcylic acid lactone (RAL) family, a class of natural products known for their diverse biological activities. nih.gov These compounds are considered rich pharmacophores, meaning their molecular framework contains the essential features required for biological interaction. acs.org The primary pharmacophoric elements of this compound and related RALs consist of two main components:
A β-resorcylate moiety : This is a 6-alkyl-2,4-dihydroxybenzoic acid unit, which forms the aromatic core of the molecule. nih.gov This 1,3-benzenediol ring system is a crucial structural feature. acs.orgresearchgate.net
A macrocyclic lactone ring : Fused to the resorcylate core is a large lactone ring, in the case of this compound, a 12-membered ring. nih.govnih.gov
The combination of the planar, aromatic resorcinol (B1680541) portion with the flexible macrocycle creates a unique three-dimensional shape that allows it to interact with specific biological targets. The minimal pharmacophoric elements can be defined as the essential atoms or functional groups and their spatial arrangement required for activity. nih.gov For this compound, this includes the hydroxyl groups on the aromatic ring, the ester linkage within the lactone, and the specific geometry of the double bond within the macrocycle.
Impact of Geometrical Isomerism (trans vs. cis) on Activity
Geometrical isomerism, also known as cis-trans isomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond within a molecule's structure. muni.czsolubilityofthings.com This results in isomers that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. solubilityofthings.com Such structural differences can lead to significantly different physical properties and biological activities, as the isomers may not fit into the same biological receptor with equal efficacy. muni.cz
In the case of resorcylide, the existence of both trans and cis isomers has been identified, with the isomerism centered on the α,β-unsaturated ketone within the macrocyclic ring. tandfonline.com Studies have shown a profound difference in the biological activities of this compound and cis-Resorcylide, highlighting the critical importance of the double bond's geometry.
The trans isomer is often the more potent form in certain assays. For instance, as a plant growth inhibitor, this compound is reported to be more than ten times more effective at inhibiting seedling root elongation than its cis counterpart. researchgate.netnih.gov Furthermore, this compound specifically inhibits the enzyme 15-hydroxyprostaglandin dehydrogenase, a key enzyme in prostaglandin (B15479496) metabolism; the cis isomer does not show this activity. nih.gov Conversely, cis-Resorcylide has been found to inhibit activated factor XIII (FXIIIa), an enzyme involved in blood clot stabilization, an activity not reported for the trans isomer. nih.gov
| Isomer | Reported Biological Activity | Relative Potency/Specificity | Source |
|---|---|---|---|
| This compound | Plant growth inhibition (seedling root elongation) | ~10-fold more active than cis-isomer | researchgate.netnih.govresearchgate.net |
| This compound | Inhibition of 15-hydroxyprostaglandin dehydrogenase | Specific inhibitor | nih.gov |
| cis-Resorcylide | Plant growth inhibition (seedling root elongation) | Less active than trans-isomer | nih.gov |
| cis-Resorcylide | Inhibition of activated factor XIII (FXIIIa) | Active | nih.gov |
Role of Specific Functional Groups and Structural Motifs
The biological activity of a compound is determined by the collective contribution of its functional groups, which are specific groups of atoms that dictate a molecule's chemical reactivity and its potential for intermolecular interactions. unina.itsolubilityofthings.com In this compound, several functional groups and structural motifs are critical for its activity.
Resorcinol Moiety : The 1,3-dihydroxybenzene (resorcinol) ring is fundamental. The two hydroxyl (-OH) groups are key hydrogen bond donors and acceptors, enabling interaction with receptor sites. unina.it Their specific placement at positions 2 and 4 of the benzoic acid core is a defining feature of the β-resorcylate structure. nih.gov
Macrocyclic Lactone : The 12-membered lactone (a cyclic ester) is not merely a linker. Its carbonyl group can act as a hydrogen bond acceptor. The size and conformational flexibility of the macrocycle are crucial for orienting the other functional groups correctly for binding.
α,β-Unsaturated Ketone : This motif within the macrocycle is a key feature. The conjugated system introduces planarity to a portion of the ring and possesses a Michael acceptor site, which could potentially engage in covalent interactions with biological nucleophiles. As discussed, the geometry around this double bond (trans vs. cis) is a major determinant of biological specificity. tandfonline.com
Modifications to any of these groups would be expected to alter the biological activity profile. For example, acetylation of the phenolic hydroxyl groups in resorcylide has been shown to change its chemical properties. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Approaches (General Principles Applied to Related Systems)
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used in drug design to correlate the biological activity of a series of compounds with their physicochemical properties. dotmatics.com While specific QSAR studies on this compound are not widely published, the general principles can be applied to understand how its activity might be systematically optimized.
A QSAR study on a series of resorcylide analogues would involve several steps:
Synthesis of Analogues : A library of compounds would be created by systematically modifying the this compound structure. This could involve changing the substituents on the aromatic ring, altering the length or rigidity of the macrocycle, or modifying the functional groups within the ring.
Biological Testing : All analogues would be tested in a specific biological assay to determine their activity (e.g., IC₅₀ values for enzyme inhibition).
Descriptor Calculation : For each analogue, a set of molecular descriptors would be calculated. These are numerical values that represent various properties of the molecule, such as:
Electronic properties : (e.g., Hammett constants, dipole moment) which describe the electronic effects of substituents.
Steric properties : (e.g., molecular volume, surface area) which describe the size and shape of the molecule.
Hydrophobic properties : (e.g., partition coefficient, LogP) which describe the molecule's lipophilicity.
Model Development : A mathematical model is then developed to find a correlation between the calculated descriptors and the measured biological activity.
For example, in the related compound class of stilbenes, like trans-resveratrol, SAR studies have shown that the number and position of hydroxyl groups, the stereoisomerism, and the presence of the double bond are all critical determinants of activity. nih.gov A QSAR model for resorcylides would similarly aim to quantify the impact of the hydroxyl groups, the lipophilicity of the macrocycle, and the electronic nature of the α,β-unsaturated ketone to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.
Computational and Theoretical Studies
Conformational Analysis and Stereochemical Assignment
The stereochemistry of resorcylic acid lactones is a key determinant of their biological activity. In the case of trans- and cis-resorcylide, the conformational arrangement is significantly influenced by the potential for intramolecular hydrogen bonding. The cis-isomer is characterized by a strong hydrogen bond between the phenolic hydroxyl group and the lactone carbonyl group. In contrast, the trans-isomer lacks this feature, which contributes to its relative instability and tendency to isomerize to the more stable cis-form.
The total synthesis of trans- and cis-resorcylide has provided experimental support for the originally assigned absolute configurations. The stereospecific synthesis of these isomers was achieved through ring-closing metathesis, where the conformation of the diene precursor, controlled by the presence or absence of an intramolecular hydrogen bond, dictated the stereochemistry of the resulting double bond. This highlights the critical role of conformation in directing the stereochemical outcome of the reaction.
While specific detailed conformational analysis studies employing a range of computational methods for trans-resorcylide are not extensively reported, studies on related β-resorcylic acid lactones have utilized methods such as the Molecular Mechanic Force Field (MMFF) for conformational investigations. nih.gov Such approaches are foundational in exploring the potential energy surfaces of these flexible macrocycles to identify low-energy conformers.
Electronic Circular Dichroism (ECD) Calculations
A comprehensive literature search did not yield specific studies employing Electronic Circular Dichroism (ECD) calculations for the stereochemical assignment of this compound. ECD spectroscopy, coupled with quantum chemical calculations, is a powerful method for determining the absolute configuration of chiral molecules. However, the application of this technique to this compound has not been documented in the available literature.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
While Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, specific DFT calculations for mechanistic insights into the synthesis of this compound are not detailed in the reviewed literature. However, during a reported total synthesis of this compound, a palladium-catalyzed macrocyclic Stille carbonylation was employed. nih.gov Interestingly, while the reaction intermediate contained a cis-vinylstannane, the macrocyclic product was obtained with a trans-enone moiety.
The precise mechanism for this isomerization was not fully understood. One hypothesis put forward is that the macrocyclic cis-enone initially formed and then rapidly isomerized to the trans-isomer under the reaction conditions. nih.gov This proposed isomerization could occur via a reversible Michael-type addition or a palladium-catalyzed process involving in-situ generated Pd-H species. nih.gov A detailed investigation using DFT calculations could provide valuable insights into the thermodynamics and kinetics of this transformation, but such a study has not yet been reported.
Molecular Dynamics Simulations
There are no specific molecular dynamics (MD) simulations for this compound reported in the scientific literature. MD simulations could provide significant insights into the conformational flexibility and dynamics of the 12-membered macrocycle in different solvent environments, which would be valuable for understanding its stability and interactions with biological targets.
Molecular Modeling and Docking Studies
No molecular modeling and docking studies specifically targeting this compound have been found in the reviewed literature. Such studies are instrumental in predicting the binding modes and affinities of a ligand to a protein target, thereby providing insights into its potential mechanism of action. Given the range of biological activities reported for the broader class of resorcylic acid lactones, molecular modeling and docking studies on this compound could be a valuable area for future research. nih.govwikipedia.orgrsc.org
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are fundamental for the isolation and purification of trans-resorcylide from complex mixtures, such as fungal culture extracts or synthetic reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis and purification of this compound and its analogs. acs.orgijrpb.com The separation is typically achieved on a C18 column. acs.org A common mobile phase involves a gradient of acetonitrile (B52724) in water, which allows for the effective separation of resorcylide congeners. acs.org For instance, a method for analyzing resorcylide analogs uses a linear gradient of 5% to 95% acetonitrile in water over 10 minutes, with detection at 300 nm. acs.org
The choice of mobile phase composition is critical for achieving optimal separation. For the related compound trans-resveratrol, a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 5) in a 28:72 v/v ratio has been successfully used. ijrpb.com The detection wavelength is a key parameter, with 300 nm and 305 nm being reported for effective analysis of these types of compounds. acs.orgijrpb.com The stability of prepared solutions for HPLC analysis is also an important consideration, with some solutions being stable for up to two hours. ijrpb.com
The separation of trans- and cis-resorcylide isomers is of particular interest. The trans-isomer can be converted to the cis-isomer, but the reverse reaction is not typically observed. nih.gov This highlights the importance of chromatographic methods that can resolve these two isomers.
Gas Chromatography (GC):
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile derivatives of this compound. mdpi.comsigmaaldrich.com While direct GC analysis of this compound is less common due to its polarity and low volatility, derivatization can make it amenable to this technique. GC-MS is particularly useful for identifying and quantifying components in complex mixtures, such as those found in fungal extracts. mdpi.com The selection of the appropriate chromatographic column and conditions is crucial to ensure good resolution and prevent the degradation of analytes. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Kromasil C18 (5 μm, 250 mm × 4.6 mm) | acs.org |
| Mobile Phase | 5% CH3CN in H2O for 5 min, then a linear gradient to 95% CH3CN in H2O over 10 min, and 95% CH3CN in H2O for 10 min | acs.org |
| Flow Rate | 0.8 mL min−1 | acs.org |
| Detection Wavelength | 300 nm | acs.org |
Advanced Spectroscopic Characterization (e.g., High-Resolution Mass Spectrometry, Advanced NMR Techniques)
Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. High-resolution mass spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) techniques provide detailed information about its molecular formula and three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS):
HRMS is a critical tool for determining the precise mass and elemental composition of this compound. This technique provides highly accurate mass measurements, which allows for the confident assignment of a molecular formula. acs.org Electrospray ionization (ESI) is a common ionization method used for the HRMS analysis of resorcylides. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful method for determining the detailed structure of organic molecules like this compound. wikipedia.org Both ¹H NMR and ¹³C NMR are routinely used. nih.gov The chemical shifts (δ) and coupling constants (J) in the NMR spectra provide a wealth of information about the connectivity of atoms and the stereochemistry of the molecule. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum of synthetic this compound has been shown to match the data reported for the natural product. nih.gov Specific proton signals can be assigned to the various parts of the molecule, including the aromatic protons, the vinyl proton, and the protons of the macrocyclic ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. bhu.ac.in The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., aromatic, olefinic, carbonyl). bhu.ac.in The ¹³C NMR data for synthetic this compound also corresponds well with reported values. nih.gov
Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, further confirming the structure of this compound. nih.gov The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of different protons, which is crucial for confirming the trans geometry of the double bond. bhu.ac.in
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment of protons, including aromatic, vinylic, and aliphatic signals. | nih.govrsc.org |
| ¹³C NMR | Each non-equivalent carbon atom gives a distinct signal, revealing the carbon skeleton. Signals for aromatic, alkene, and carbonyl carbons are observed in characteristic regions. | nih.govrsc.orgbhu.ac.in |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons, confirming the connectivity within the molecule. | nih.gov |
Development of Detection and Quantification Methods in Research Matrices
The ability to detect and quantify this compound in various research matrices, particularly in fungal cultures, is essential for studying its biosynthesis and biological activity. scribd.com
Methods for the detection of this compound often involve a combination of chromatographic separation and spectroscopic detection. HPLC with UV detection is a common approach for quantifying the production of this compound in fungal fermentation broths. acs.org For instance, time-course analysis of fermentation cultures can be performed using HPLC to monitor the production of this compound and its congeners over time. acs.orgnih.gov In these studies, this compound was identified as a major product in the early stages of fermentation. acs.orgnih.gov
For more complex matrices, sample preparation steps such as extraction are necessary to isolate the compound of interest before analysis. The development of sensitive and specific assays is crucial for accurate quantification, especially when dealing with low concentrations of the analyte. Molecular methods and antigen detection systems are also being explored for the diagnosis of fungal infections, which could potentially be adapted for the detection of fungal metabolites like this compound. ompj.org
Applications in Biosynthesis Pathway Elucidation
Analytical methodologies are central to unraveling the biosynthetic pathway of this compound. The heterologous expression of biosynthetic genes in a host organism like Saccharomyces cerevisiae has been a key strategy. acs.orgnih.gov By expressing the responsible iterative polyketide synthase (iPKS) genes, researchers can produce this compound and related compounds, allowing for their characterization and the elucidation of the biosynthetic steps. nih.govacs.org
The biosynthesis of 12-membered resorcylic acid lactones like this compound involves the collaboration of two PKSs. acs.org Isotopic labeling studies, where labeled precursors are fed to the producing organism, are a powerful tool to trace the origin of the carbon atoms in the final molecule. jst.go.jp The incorporation of these labels can be detected by mass spectrometry and NMR spectroscopy, providing direct evidence for the biosynthetic precursors and the assembly mechanism. jst.go.jp
For example, the biosynthesis of this compound is proposed to proceed through a "4 + 4" division of labor between a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). acs.org Analytical techniques allow for the identification and characterization of not only the final product but also biosynthetic intermediates and shunt products, which can provide further insights into the pathway. acs.orgnih.gov The observation of other resorcylide congeners in fermentation broths helps to understand the roles of both biosynthetic and chemical interconversions in generating chemical diversity. acs.org
Future Directions and Research Perspectives
Elucidation of Further Biosynthetic Diversification Mechanisms
The biosynthesis of trans-resorcylide involves a complex interplay of iterative polyketide synthases (iPKSs). researchgate.netacs.orgnih.gov Understanding the precise mechanisms that lead to the diverse array of RALs found in nature is a key area for future investigation.
Key Research Questions:
Enzymatic Control of Macrolactone Ring Size: What are the specific amino acid residues within the iPKS domains that dictate the size of the macrolactone ring? Studies have shown that subtle mutations in key active site cavities can lead to variations in ring size, such as the formation of 14-membered ring homologs. researchgate.netnih.gov Pinpointing these residues could enable the engineered biosynthesis of novel RALs with different ring sizes.
Stereochemical Control: How do the enzymes involved control the stereochemistry at various chiral centers, particularly the trans configuration of the double bond in the macrolactone ring? The biological activity of resorcylides is often highly dependent on their stereochemistry, with the trans-isomer of resorcylide showing significantly greater plant growth inhibitory activity than the cis-isomer. researchgate.netresearchgate.net
Tailoring Enzyme Activities: What is the full repertoire of tailoring enzymes (e.g., O-methyltransferases, hydroxylases, glycosyltransferases) that act on the this compound scaffold? acs.orgnih.gov The identification and characterization of these enzymes will be crucial for understanding how structural diversity is generated after the formation of the core macrolactone structure. For example, the O-methyltransferase Hpm5 from the hypothemycin (B1674129) biosynthetic cluster methylates the C-5 phenolic hydroxyl group of a related RAL, suggesting the potential for combinatorial biosynthesis approaches. acs.org
Genetic Basis of Diversity: How have the biosynthetic gene clusters for RALs evolved to produce such a wide range of structures? nih.gov Comparative genomics and phylogenetic analysis of these clusters from different fungal species can provide insights into the horizontal gene transfer and gene loss events that have shaped their evolution. researchgate.netnih.gov
Potential Research Approaches:
Heterologous Expression and Site-Directed Mutagenesis: Expressing RAL biosynthetic genes in well-characterized hosts like Saccharomyces cerevisiae allows for controlled studies of enzyme function. researchgate.netacs.orgnih.gov Site-directed mutagenesis can then be used to probe the roles of specific amino acid residues in determining product structure.
Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution structures of the iPKSs and tailoring enzymes will provide detailed snapshots of the active sites and guide rational engineering efforts.
Combinatorial Biosynthesis: Shuffling and combining biosynthetic genes from different RAL pathways can lead to the production of novel, "unnatural" resorcylide derivatives. researchgate.netpnas.org
Exploration of Novel Synthetic Routes and Catalytic Systems
While several total syntheses of this compound have been reported, the development of more efficient, scalable, and stereoselective synthetic routes remains a priority. nih.govresearchgate.netresearchgate.net This is particularly important for accessing larger quantities of the natural product and its analogs for detailed biological evaluation.
Key Research Areas:
Novel Macrocyclization Strategies: The formation of the 12-membered macrolactone ring is a key challenge in the synthesis of this compound. nih.gov Exploring new macrocyclization reactions, such as palladium-catalyzed macrocyclic Stille carbonylation, can offer more efficient alternatives to traditional methods like macrolactonization and ring-closing metathesis. nih.govacs.org
Asymmetric Catalysis: The development of catalytic asymmetric methods for controlling the stereochemistry of this compound is highly desirable. numberanalytics.comcutm.ac.inunacademy.com This would eliminate the need for chiral auxiliaries or resolutions, leading to more atom-economical and efficient syntheses.
Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and automated synthesis of this compound and its derivatives. researchgate.net Flow hydrogenation, for example, has been successfully applied to the synthesis of other macrolides. researchgate.net
Biocatalysis in Synthesis: Integrating enzymatic transformations into synthetic routes (chemoenzymatic synthesis) can provide highly selective and environmentally friendly methods for key steps, such as stereoselective reductions or hydroxylations. chemrxiv.org
Discovery of Undiscovered Biological Activities and Molecular Targets
The known biological activities of this compound, including its phytotoxic and cytotoxic effects, suggest that it may have additional, as-yet-undiscovered therapeutic potential. researchgate.netmobt3ath.com A comprehensive exploration of its biological activities and the identification of its molecular targets are crucial next steps.
Potential Research Directions:
High-Throughput Screening: Screening this compound and a library of its synthetic analogs against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, could reveal novel activities.
Chemical Proteomics: Using techniques like activity-based protein profiling (ABPP) with tagged this compound probes can help to identify its direct molecular targets within cells.
Mechanism of Action Studies: Once novel activities are identified, detailed mechanistic studies will be necessary to understand how this compound exerts its effects at the molecular and cellular levels. This could involve investigating its impact on signaling pathways, gene expression, and metabolic processes.
Exploration of New Therapeutic Areas: Based on its known and newly discovered activities, this compound and its analogs could be investigated for their potential in areas such as oncology, immunology, and infectious diseases. researchgate.netresearchgate.netresearchgate.net
Rational Design and Synthesis of Metabolically Stable Analogues
A significant hurdle for the therapeutic development of many natural products is their potential metabolic instability. The rational design and synthesis of metabolically stable analogues of this compound are therefore critical for improving its pharmacokinetic properties and therapeutic potential.
Strategies for Improvement:
Structure-Metabolism Relationship Studies: Identifying the metabolic "soft spots" in the this compound structure that are susceptible to enzymatic degradation is the first step. This can be achieved through in vitro metabolism studies using liver microsomes or other enzyme preparations.
Modification of Labile Sites: Once labile sites are identified, they can be modified through chemical synthesis to block metabolism. For example, replacing a metabolically susceptible hydrogen atom with a fluorine atom or a methyl group can enhance stability.
Prodrug Approaches: Designing prodrugs of this compound that are converted to the active compound in vivo can improve its oral bioavailability and metabolic stability.
Computational Modeling: Molecular modeling and docking studies can be used to predict how structural modifications will affect binding to the target protein and to design analogues with improved affinity and metabolic stability.
Investigation of Ecological Roles and Non-Therapeutic Applications (e.g., agrochemicals)
Beyond its potential therapeutic applications, this compound and related compounds may have significant ecological roles and non-therapeutic applications, particularly in agriculture.
Areas for Investigation:
Allelopathic Interactions: As a known plant growth inhibitor, this compound may play a role in the allelopathic interactions between the fungi that produce it and surrounding plants. researchgate.netresearchgate.netmobt3ath.com Investigating its effects on different plant species and its persistence in the soil could provide insights into its ecological function.
Development of Novel Herbicides: The potent phytotoxicity of this compound suggests its potential as a lead compound for the development of new, natural product-based herbicides. mobt3ath.com Structure-activity relationship studies could be conducted to optimize its herbicidal activity and selectivity.
Antifungal and Antimicrobial Properties: While some studies have reported antifungal activity for this compound, further investigation against a broader range of plant pathogens is warranted. mobt3ath.com Its potential as an antimicrobial agent for crop protection could be a valuable area of research.
Role in Fungal-Host Interactions: For endophytic fungi that produce this compound, understanding its role in the symbiotic or pathogenic relationship with the host plant is an important ecological question. mobt3ath.com It may act as a virulence factor or play a role in protecting the host from other pathogens. mdpi.com
Q & A
Q. What are the established synthetic pathways for trans-Resorcylide, and what analytical techniques are critical for confirming its structural configuration?
- Methodological Answer : The synthesis of trans-Resorcylide typically involves aldol condensation or enzymatic catalysis, with purification via column chromatography. Key analytical techniques include nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended for definitive structural elucidation. Ensure experimental protocols specify solvent systems, temperature controls, and catalyst loadings to enable reproducibility .
Q. How should researchers design experiments to assess this compound’s baseline bioactivity in antimicrobial assays?
- Methodological Answer : Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ampicillin) and negative controls (solvent-only). Replicate experiments across three independent trials to account for biological variability. Data should be analyzed using non-linear regression models to calculate IC₅₀ values .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s biological activity across different in vitro and in vivo models?
- Methodological Answer : Conduct a systematic review to identify variables such as dosage regimes, model organisms, or pharmacokinetic differences. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and subgroup analyses to isolate confounding factors. Validate hypotheses through comparative studies with matched experimental conditions, ensuring blinding and randomization to reduce bias .
Q. What methodological strategies are recommended for optimizing the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Kinetic resolution techniques and computational modeling (e.g., DFT calculations) can predict transition states to refine reaction conditions .
Q. What statistical approaches are essential for validating the dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Use dose-response curves fitted with four-parameter logistic models. Apply ANOVA with post-hoc Tukey tests to compare group means. For longitudinal data, mixed-effects models account for repeated measurements. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance. Pre-register analysis plans to mitigate p-hacking .
Data Integrity & Reproducibility
Q. How should researchers address potential biases in this compound’s pharmacological studies, particularly in animal models?
- Methodological Answer : Implement double-blinding for treatment administration and outcome assessment. Use stratified randomization by weight or litter to allocate subjects. Predefine exclusion criteria and power calculations to ensure adequate sample sizes. Publish raw data in repositories like Figshare to enable independent validation .
Q. What are the best practices for documenting this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 6 months, with periodic HPLC analysis to quantify degradation products. Include mass balance assessments and forced degradation (acid/base, oxidative stress) to identify vulnerable functional groups. Document protocols using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Interdisciplinary & Translational Challenges
Q. How can computational chemistry enhance the understanding of this compound’s mechanism of action?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict target binding affinities. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with transcriptomic data (RNA-seq) to identify downstream pathways affected. Collaborative workflows between wet-lab and computational teams are critical .
Q. What criteria should guide the selection of in vitro versus in vivo models for studying this compound’s neuroprotective effects?
- Methodological Answer : Prioritize in vitro models (e.g., SH-SY5Y cells) for high-throughput screening of oxidative stress markers. Transition to in vivo models (e.g., zebrafish or murine TBI models) for behavioral and histopathological endpoints. Justify model relevance using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and align with translational goals .
Ethical & Reporting Standards
Q. Q. How can researchers ensure ethical rigor in studies involving trans-Resorcylide’s teratogenicity testing?
- Methodological Answer :
Adhere to OECD Guidelines (e.g., TG 414) for developmental toxicity assays. Establish independent ethics review boards to oversee protocols. Use alternative models (e.g., embryonic stem cell tests) to reduce vertebrate use. Report adverse events transparently in manuscripts, including dose-escalation halts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
